

An In-Depth Technical Guide to 2-(Butylamino)-1-(4-nitrophenyl)ethanol

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Compound of Interest

Compound Name: 2-(Butylamino)-1-(4-nitrophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Butylamino)-1-(4-nitrophenyl)ethanol**, a substituted ethanolamine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to present a predictive profile of its chemical properties, a plausible synthetic route, and potential biological activities. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for 2-(n-butylamino)-1-(4-nitrophenyl)ethanol was not readily available in public databases at the time of this writing, its isomer, 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol, is registered under CAS Number 15235-97-9[1]. The structural difference lies in the configuration of the butyl group attached to the amine. For the purpose of this guide, we will focus on the n-butyl isomer.

The key structural features of **2-(Butylamino)-1-(4-nitrophenyl)ethanol** include a chiral alcohol, a secondary amine, and a nitro-substituted aromatic ring. These functional groups are expected to dictate its physicochemical and biological properties.

Table 1: Predicted Physicochemical Properties of **2-(Butylamino)-1-(4-nitrophenyl)ethanol**

Property	Predicted Value	Notes
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₃	
Molecular Weight	238.28 g/mol	
Appearance	Likely a solid at room temperature	Based on similar compounds.
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.	The presence of polar functional groups suggests some water solubility, but the butyl and phenyl groups increase lipophilicity.
pKa	Estimated to be around 9-10 for the secondary amine.	Typical range for secondary amines.
LogP	Predicted to be in the range of 2-3.	Indicative of moderate lipophilicity.

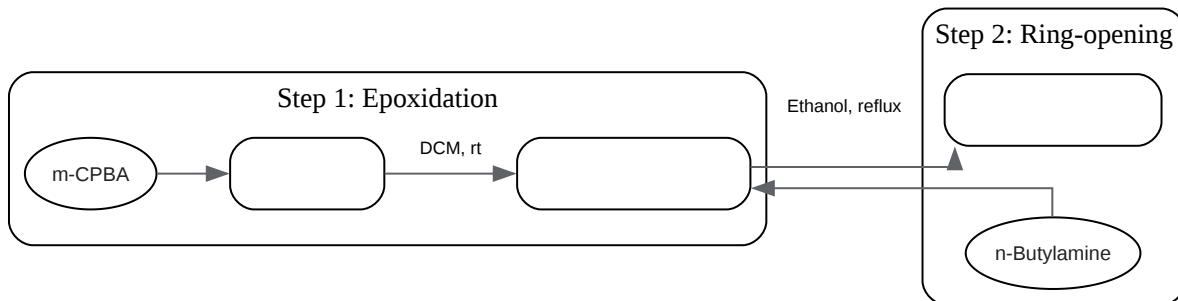
Synthesis and Experimental Protocols

A plausible and efficient synthetic route for **2-(Butylamino)-1-(4-nitrophenyl)ethanol** involves the ring-opening of a substituted epoxide with a primary amine. This method is a common and reliable way to produce amino alcohols.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

- Epoxidation of 4-nitrostyrene: 4-Nitrostyrene is converted to 2-(4-nitrophenyl)oxirane.
- Ring-opening of 2-(4-nitrophenyl)oxirane: The epoxide is then reacted with n-butylamine to yield the target compound.



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A proposed two-step synthesis of **2-(Butylamino)-1-(4-nitrophenyl)ethanol**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenyl)oxirane

- Dissolve 4-nitrostyrene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain 2-(4-nitrophenyl)oxirane.

Step 2: Synthesis of **2-(Butylamino)-1-(4-nitrophenyl)ethanol**

- Dissolve 2-(4-nitrophenyl)oxirane (1 equivalent) in ethanol in a round-bottom flask.
- Add n-butylamine (1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-8 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography to yield **2-(Butylamino)-1-(4-nitrophenyl)ethanol**.

Potential Biological Activities and Signaling Pathways

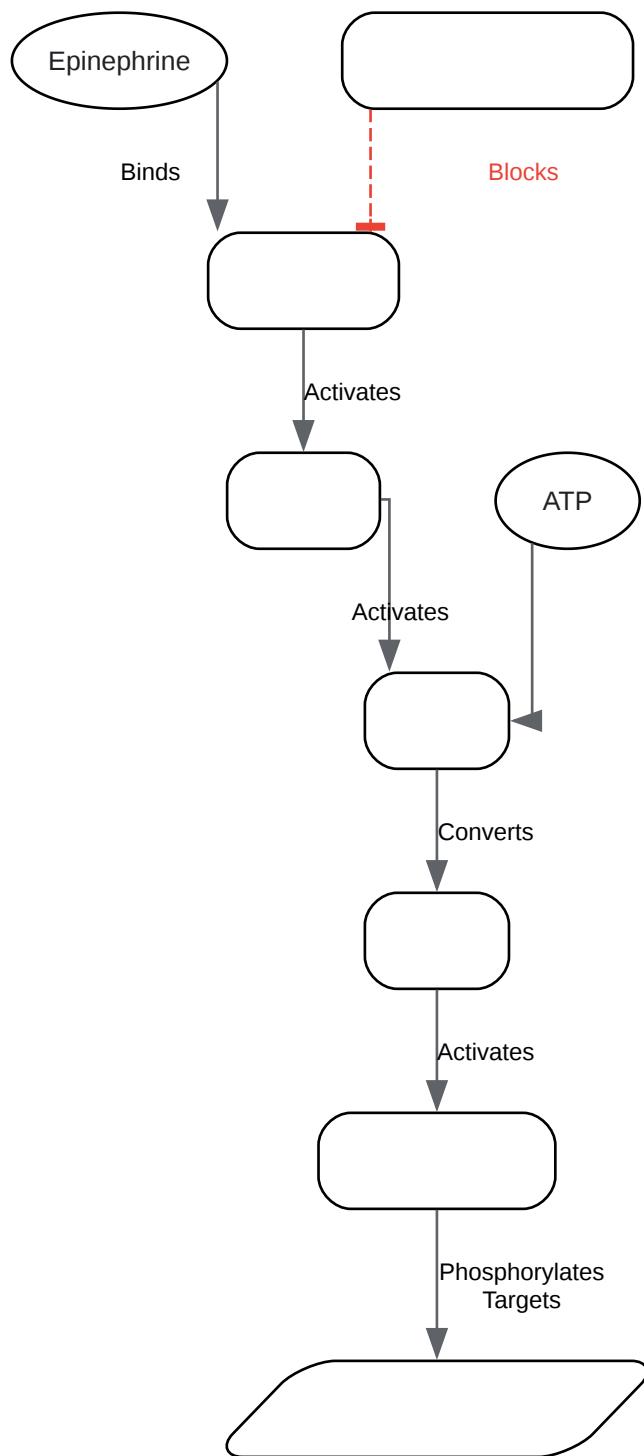
While specific biological data for **2-(Butylamino)-1-(4-nitrophenyl)ethanol** is not available, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. The nitrophenyl ethanolamine scaffold is found in a variety of biologically active compounds.

Table 2: Potential Biological Activities of **2-(Butylamino)-1-(4-nitrophenyl)ethanol** Based on Analogues

Potential Activity	Rationale and Examples from Related Compounds
Antimicrobial Activity	<p>Nitrophenyl derivatives have shown promise as antimicrobial agents. For instance, some exhibit activity against bacteria and fungi. The mechanism may involve the nitro group acting as a pharmacophore that can be reduced within microbial cells to generate cytotoxic reactive nitrogen species.</p>
Adrenergic Receptor Modulation	<p>The phenylethanolamine backbone is a classic pharmacophore for adrenergic receptor ligands. Depending on the substitution pattern, these compounds can act as agonists or antagonists at α- and β-adrenergic receptors, potentially impacting cardiovascular and respiratory functions.</p>
Enzyme Inhibition	<p>Certain nitrophenyl compounds have been identified as inhibitors of specific enzymes. For example, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of MCR-1, an enzyme conferring colistin resistance in bacteria.</p>

Hypothesized Signaling Pathway Involvement

Given the potential for adrenergic receptor modulation, **2-(Butylamino)-1-(4-nitrophenyl)ethanol** could interfere with G-protein coupled receptor (GPCR) signaling pathways. For example, as a hypothetical β -adrenergic antagonist, it would block the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in intracellular cyclic AMP (cAMP) levels and downstream signaling events.

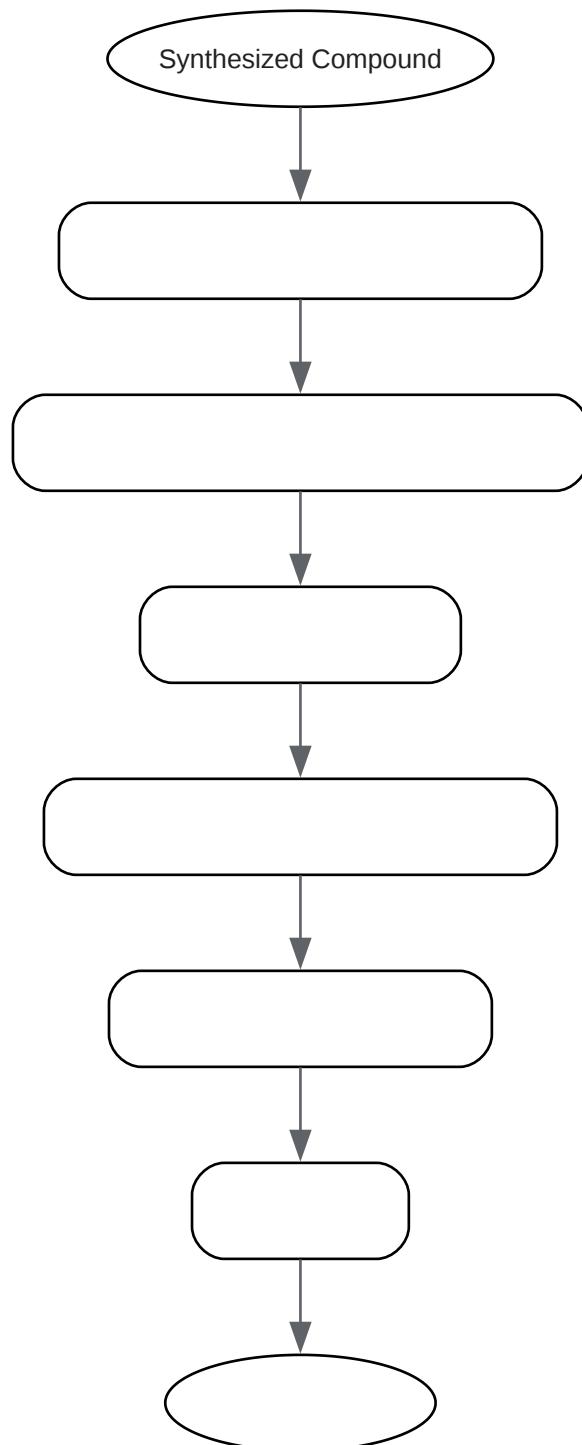


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Hypothetical antagonism of the β -adrenergic signaling pathway.

Experimental Workflow for Biological Evaluation

A systematic approach is necessary to characterize the biological activity of a novel compound like **2-(Butylamino)-1-(4-nitrophenyl)ethanol**. A tiered screening cascade is a common strategy in drug discovery.



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A general workflow for the biological evaluation of a novel chemical entity.

Protocol for Primary Antimicrobial Screening (Broth Microdilution)

- Prepare a stock solution of **2-(Butylamino)-1-(4-nitrophenyl)ethanol** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (no drug) and negative (no microorganism) controls.
- Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

2-(Butylamino)-1-(4-nitrophenyl)ethanol represents a chemical entity with potential for further investigation in drug discovery. While specific data is currently lacking, this guide provides a framework for its synthesis and biological evaluation based on established principles and data from related compounds. The proposed synthetic route is robust, and the potential for antimicrobial and adrenergic activities warrants further exploration. The experimental workflows outlined here offer a starting point for researchers to systematically characterize the pharmacological profile of this and similar novel molecules. Further research is essential to confirm the predicted properties and to elucidate the specific biological activities of this compound.

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References

- 1. 2-TERT-BUTYLAMINO-1-(4-NITRO-PHENYL)-ETHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
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